Cas no 1993226-94-0 (cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid)

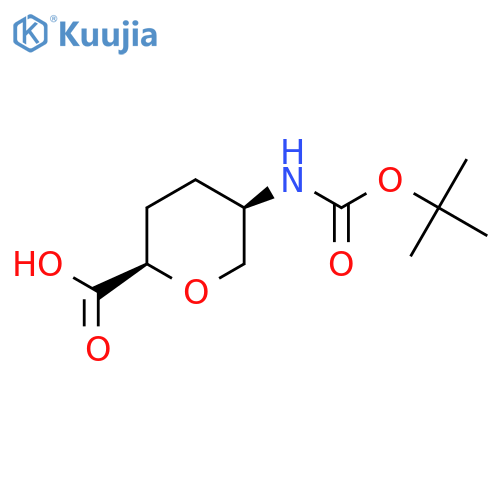

1993226-94-0 structure

商品名:cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid

CAS番号:1993226-94-0

MF:C11H19NO5

メガワット:245.272263765335

MDL:MFCD23106059

CID:4771850

PubChem ID:72207583

cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid

- cis-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid

- (2S,5S)-5-{[(TERT-BUTOXY)CARBONYL]AMINOOXANE-2-CARBOXYLIC ACID

- 3950AJ

- PB31234

- SB35138

- (2R,5R)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-

- (2R,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid

- NROSRTMHTJHLLE-YUMQZZPRSA-N

- cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid

- 1993226-94-0

- CS-0183495

- (2R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid

- MFCD23106059

- 1932117-51-5

- (2R,5R)-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylicacid

- P13583

-

- MDL: MFCD23106059

- インチ: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1

- InChIKey: NROSRTMHTJHLLE-HTQZYQBOSA-N

- ほほえんだ: O1C[C@@H](CC[C@@H]1C(=O)O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 245.12632271g/mol

- どういたいしつりょう: 245.12632271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 84.9

cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0364-250mg |

cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid |

1993226-94-0 | 97% | 250mg |

¥4354.48 | 2025-01-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8033-1G |

cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid |

1993226-94-0 | 97% | 1g |

¥ 6,336.00 | 2023-03-08 | |

| eNovation Chemicals LLC | Y1129835-5g |

cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid |

1993226-94-0 | 95% | 5g |

$4475 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8033-100MG |

cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid |

1993226-94-0 | 97% | 100MG |

¥ 1,584.00 | 2023-03-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0364-5g |

cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid |

1993226-94-0 | 97% | 5g |

61059.05CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D635654-500MG |

cis-5-(boc-amino)-tetrahydro-pyran-2-carboxylic acid |

1993226-94-0 | 97% | 500mg |

$790 | 2024-07-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0364-500mg |

cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid |

1993226-94-0 | 97% | 500mg |

8056.4CNY | 2021-05-07 | |

| Aaron | AR01JV4M-100mg |

cis-5-(boc-amino)-tetrahydro-pyran-2-carboxylic acid |

1993226-94-0 | 97% | 100mg |

$275.00 | 2023-12-14 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0364-50mg |

cis-5-(Boc-amino)-tetrahydro-pyran-2-carboxylic acid |

1993226-94-0 | 97% | 50mg |

¥1731.3 | 2025-01-22 | |

| eNovation Chemicals LLC | D635654-500mg |

cis-5-(boc-amino)-tetrahydro-pyran-2-carboxylic acid |

1993226-94-0 | 97% | 500mg |

$790 | 2025-02-19 |

cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid 関連文献

-

Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

1993226-94-0 (cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1993226-94-0)cis-5-(tert-butoxycarbonylamino)tetrahydropyran-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):864.0